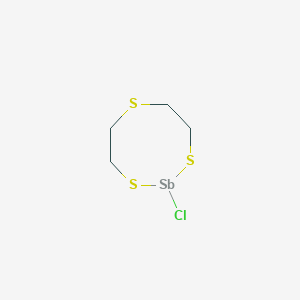
2-Chloro-1,3,6,2-trithiastibocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3,6,2-trithiastibocane is a chemical compound that belongs to the class of organoantimony compounds It is characterized by the presence of chlorine, sulfur, and antimony atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3,6,2-trithiastibocane typically involves the reaction of antimony trichloride with sulfur-containing ligands under controlled conditions. One common method includes the use of thiol ligands in the presence of a base to facilitate the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3,6,2-trithiastibocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: Chlorine and sulfur atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-Chloro-1,3,6,2-trithiastibocane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoantimony compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It finds use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Chloro-1,3,6,2-trithiastibocane exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The compound can form complexes with metal ions and other biomolecules, influencing various biochemical pathways. Its activity is often attributed to the presence of antimony, which can interact with thiol groups in proteins and enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another organochlorine compound with different applications and properties.
2-Chloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and other agrochemicals.
Uniqueness
2-Chloro-1,3,6,2-trithiastibocane is unique due to the presence of antimony and sulfur atoms, which impart distinct chemical reactivity and potential applications not commonly found in other similar compounds. Its ability to form stable complexes with various ligands and its potential biological activity make it a compound of significant interest in both research and industrial contexts.
Properties
CAS No. |
53158-72-8 |
|---|---|
Molecular Formula |
C4H8ClS3Sb |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
2-chloro-1,3,6,2-trithiastibocane |
InChI |
InChI=1S/C4H10S3.ClH.Sb/c5-1-3-7-4-2-6;;/h5-6H,1-4H2;1H;/q;;+3/p-3 |
InChI Key |
DBXCSGUWRPANPJ-UHFFFAOYSA-K |
Canonical SMILES |
C1CS[Sb](SCCS1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















